Cas no 70976-76-0 ([1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl-)
![[1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl- structure](https://www.kuujia.com/scimg/cas/70976-76-0x500.png)
70976-76-0 structure
Product name:[1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl-
[1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl-
- N-[2-(diethylamino)ethyl]-2-(4-phenylphenyl)propanamide
- Bifepramida
- Bifepramide
- Bifepramidum
- biprofenide
- UNII-B1H2FS2WPP
- DTXSID20867975
- (+-)-N-(2-(Diethylamino)ethyl)-alpha-methyl-4-biphenylacetamide
- NS00063232
- Bifepramide, (+)-
- (1,1'-BIPHENYL)-4-ACETAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-.ALPHA.-METHYL-, (-)-
- 70976-76-0
- 71008-02-1
- UNII-WMD2LY2T8J
- N-[2-(Diethylamino)ethyl]--methyl[1,1'-biphenyl]-4-acetamide
- Bifepramidum [Latin]
- Bifepramide, (-)-
- 193B1BM5UL
- SCHEMBL2111049
- N-[2-(Diethylamino)ethyl]-alpha-methyl[1,1'-biphenyl]-4-acetamide
- Bifepramide [INN]
- 2-([1,1'-Biphenyl]-4-yl)-N-[2-(diethylamino)ethyl]propanamide
- (1,1'-Biphenyl)-4-acetamide, N-(2-(diethylamino)ethyl)-alpha-methyl-, (+)-
- 71210-09-8
- EINECS 275-076-3
- WMD2LY2T8J
- CHEMBL2107594
- (1,1'-BIPHENYL)-4-ACETAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-.ALPHA.-METHYL-, (+)-
- B1H2FS2WPP
- Bifepramida [Spanish]
- (+/-)-N-(2-(DIETHYLAMINO)ETHYL)-.ALPHA.-METHYL-4-BIPHENYLACETAMIDE
- UNII-193B1BM5UL
- (1,1'-Biphenyl)-4-acetamide, N-(2-(diethylamino)ethyl)-alpha-methyl-, (-)-
-
- Inchi: InChI=1S/C21H28N2O/c1-4-23(5-2)16-15-22-21(24)17(3)18-11-13-20(14-12-18)19-9-7-6-8-10-19/h6-14,17H,4-5,15-16H2,1-3H3,(H,22,24)
- InChI Key: GXLWOFJVIBEMCS-UHFFFAOYSA-N
- SMILES: CCN(CC)CCNC(=O)C(C)C1=CC=C(C=C1)C2=CC=CC=C2
Computed Properties
- Exact Mass: 324.22000
- Monoisotopic Mass: 324.220163521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 4.1
Experimental Properties
- PSA: 32.34000
- LogP: 4.30600
[1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl- Related Literature
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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